molecular formula C19H20N4O5 B11564263 N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide

N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide

Cat. No.: B11564263
M. Wt: 384.4 g/mol
InChI Key: QXKKCZWFMHHRLB-KGENOOAVSA-N
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Description

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic compound with a unique structure that includes phenoxy, acetamido, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-methylphenoxy)acetic acid, which is then converted into its corresponding acetamide derivative. This intermediate is further reacted with 2-nitroaniline under specific conditions to form the final product. The reaction conditions generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups .

Scientific Research Applications

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide

InChI

InChI=1S/C19H20N4O5/c1-13-7-3-6-10-17(13)28-12-19(25)22-21-14(2)11-18(24)20-15-8-4-5-9-16(15)23(26)27/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,25)/b21-14+

InChI Key

QXKKCZWFMHHRLB-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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